(S)-3-Acetyl-4-benzyloxazolidin-2-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

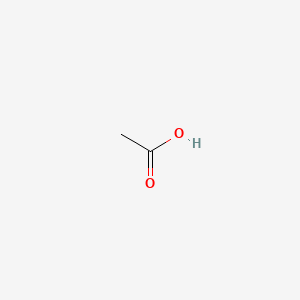

(4S)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVGXIZVSPMNPD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132836-66-9 | |

| Record name | (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-3-Acetyl-4-benzyloxazolidin-2-one

(S)-3-Acetyl-4-benzyloxazolidin-2-one is a widely utilized chiral auxiliary in asymmetric synthesis, valued for its ability to direct stereoselective transformations. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] Its chiral nature, stemming from the (S)-configuration at the 4-position of the oxazolidinone ring, is fundamental to its application in stereocontrolled synthesis.[2][3]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₃NO₃ | [4] |

| Molecular Weight | 219.24 g/mol | [1][4] |

| Melting Point | 104-106 °C | |

| Optical Activity | [α]₂₀/D +110° (c = 1 in methanol) | |

| CAS Number | 132836-66-9 | [1][4] |

| Appearance | Solid |

Spectral Data

The structural integrity and purity of this compound are typically confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Key Peaks / Chemical Shifts |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| Infrared (IR) | Data not available in search results. |

Note: While specific peak data was not found in the search results, spectra are available from commercial suppliers such as Sigma-Aldrich.[4]

Synthesis and Reactivity

This compound is typically synthesized by the acylation of the parent chiral auxiliary, (S)-4-benzyl-2-oxazolidinone. This is a crucial step to introduce the acetyl group, which can then participate in various carbon-carbon bond-forming reactions.

Synthesis of this compound

The synthesis involves the reaction of (S)-4-benzyl-2-oxazolidinone with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.

Experimental Protocol: Acylation of (S)-4-benzyl-2-oxazolidinone

Note: The following is a general procedure based on the acylation of related oxazolidinones. Specific conditions may vary.

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.1-1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Enolate Formation and Asymmetric Aldol Reactions

A key chemical property of this compound is its ability to form a chiral enolate upon treatment with a strong base, such as lithium diisopropylamide (LDA) or a boron triflate with a tertiary amine. This enolate can then react with various electrophiles, most notably aldehydes, in a highly diastereoselective manner. The bulky benzyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. This results in the formation of a new stereocenter with a predictable configuration.

Experimental Protocol: Asymmetric Aldol Reaction

Note: This is a general protocol for an Evans asymmetric aldol reaction. The specific reagents and conditions can be optimized for different substrates.

-

Dissolve this compound (1.0 equivalent) in an anhydrous solvent like dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add dibutylboron triflate (Bu₂BOTf, 1.1 equivalents) dropwise, followed by the dropwise addition of a hindered amine base such as diisopropylethylamine (DIPEA, 1.2 equivalents).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.

-

Cool the solution back down to -78 °C.

-

Add the desired aldehyde (1.2-1.5 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours, monitoring the reaction by TLC.

-

Quench the reaction at 0 °C by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

-

Stir the resulting mixture vigorously for 1 hour at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the organic solvents.

-

Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldol adduct.

-

Purify the product by flash column chromatography.

Signaling Pathway of Stereochemical Induction in an Asymmetric Aldol Reaction

Caption: Logical flow of an asymmetric aldol reaction.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[1] It should be handled in a well-ventilated area or a fume hood.

Table 3: Hazard Information

| Hazard Statement | GHS Classification |

| Causes skin irritation | Skin Irrit. 2 |

| Causes serious eye irritation | Eye Irrit. 2 |

| May cause respiratory irritation | STOT SE 3 |

Source: PubChem[4]

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a chiral auxiliary in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs).[2][3][5][6] Its ability to induce high levels of stereoselectivity makes it a valuable tool for controlling the three-dimensional architecture of molecules, which is often critical for their biological activity.

Conclusion

This compound is a cornerstone chiral auxiliary in modern asymmetric synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity in stereoselective enolate reactions, make it an indispensable tool for the synthesis of enantiomerically pure compounds. The detailed experimental protocols and workflows provided in this guide offer a practical framework for its effective utilization in research and development settings.

References

- 1. (S)-(+)-3-乙酰基-4-苄基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone | C12H13NO3 | CID 735929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to (S)-3-Acetyl-4-benzyloxazolidin-2-one

CAS Number: 132836-66-9

This guide provides a comprehensive overview of (S)-3-Acetyl-4-benzyloxazolidin-2-one, a pivotal chiral auxiliary in modern asymmetric synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details the compound's properties, synthesis, and application in stereoselective transformations, supported by experimental protocols and graphical representations of the synthetic workflow.

Compound Data and Properties

This compound is a white solid widely utilized for its ability to direct the stereochemical outcome of various chemical reactions, most notably in the formation of carbon-carbon bonds.[1] Its efficacy stems from the sterically demanding benzyl group at the C4 position, which effectively shields one face of the enolate, leading to high diastereoselectivity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 132836-66-9 | [1][3] |

| Molecular Formula | C₁₂H₁₃NO₃ | [1][3] |

| Molecular Weight | 219.24 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 104-106 °C | [1] |

| Optical Activity | [α]₂₀/D +110° (c = 1 in methanol) | [1] |

| IUPAC Name | (4S)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a diastereoselective aldol reaction, a hallmark of its utility.

The synthesis involves the N-acylation of the parent oxazolidinone, (S)-4-benzyloxazolidin-2-one. While various methods exist, a common and effective approach involves deprotonation with a strong base followed by reaction with an acetylating agent. A milder alternative employs acid fluorides.[2]

Protocol: N-Acylation using Acetyl Chloride

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-benzyloxazolidin-2-one (1.0 eq) and anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) (1.05 eq) in hexanes is added dropwise via syringe. The resulting mixture is stirred at -78 °C for 30 minutes.

-

Acylation: Acetyl chloride (1.1 eq) is added dropwise to the reaction mixture. The stirring is continued at -78 °C for 1 hour, after which the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product. Further purification by flash column chromatography on silica gel provides the pure this compound.

This protocol describes a typical boron-mediated aldol reaction to generate a syn-aldol adduct with high diastereoselectivity.

Protocol: Diastereoselective Aldol Addition

-

Enolate Formation: To a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to -78 °C. Add dibutylboron triflate (Bu₂BOTf) (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the (Z)-boron enolate.

-

Aldehyde Addition: Cool the solution back down to -78 °C. Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.

-

Reaction: Stir the reaction mixture at -78 °C for 20-30 minutes, then warm to 0 °C and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Quench the reaction at 0 °C by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide. Stir the resulting mixture vigorously for 1 hour at 0 °C. The aqueous layer is then extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the desired syn-aldol adduct.

The final step in this synthetic sequence is the cleavage of the chiral auxiliary to yield the desired chiral product, in this case, a β-hydroxy carboxylic acid, and to recover the auxiliary.

Protocol: Hydrolytic Cleavage

-

Reaction Setup: Dissolve the purified aldol adduct in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 or 4:1 ratio). Cool the solution to 0 °C in an ice bath.

-

Cleavage: Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide (LiOH).

-

Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed as monitored by TLC.

-

Product Isolation: The recovered (S)-4-benzyloxazolidin-2-one can be extracted from the aqueous solution with dichloromethane or ethyl acetate. The remaining aqueous layer is then acidified to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).

-

Final Extraction: The desired β-hydroxy carboxylic acid product is extracted from the acidified aqueous layer with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to obtain the final product.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for an asymmetric aldol reaction using this compound.

Caption: General workflow for an asymmetric aldol reaction.

References

Unraveling the Molecular Weight of (S)-3-Acetyl-4-benzyloxazolidin-2-one

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of chemical compounds is fundamental. This guide provides a detailed breakdown of the molecular weight of (S)-3-Acetyl-4-benzyloxazolidin-2-one, a key chiral auxiliary in asymmetric synthesis.

Molecular Formula and Weight

This compound has the molecular formula C12H13NO3.[1] Its calculated molecular weight is 219.24 g/mol .[1][2]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation for this compound is detailed below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 13 | 1.008 | 13.104 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 219.24 |

Standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC). Individual atomic weights are approximately 12.011 for carbon, 1.008 for hydrogen, 14.007 for nitrogen, and 15.999 for oxygen.[3][4][5][6][7][8][9][10][11][12][13][14]

Experimental Workflow for Molecular Weight Determination

The determination of a compound's molecular weight is a critical step in its characterization. Mass spectrometry is a primary analytical technique used for this purpose.

Logical Relationship of Compound Components

The structural components of this compound are logically interconnected to yield its overall chemical properties and molecular weight.

References

- 1. (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone | C12H13NO3 | CID 735929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone - CAS:132836-66-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 5. quora.com [quora.com]

- 6. Nitrogen - Wikipedia [en.wikipedia.org]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. byjus.com [byjus.com]

- 11. Atomic/Molar mass [westfield.ma.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

An In-depth Technical Guide to (S)-3-Acetyl-4-benzyloxazolidin-2-one: Structure, Synthesis, and Application in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-3-Acetyl-4-benzyloxazolidin-2-one, a pivotal chiral auxiliary in modern organic synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its preparation, and explores its application in stereoselective transformations, particularly the Evans asymmetric aldol reaction.

Core Properties of this compound

This compound is a white solid at room temperature.[1] Its structure, characterized by a chiral oxazolidinone ring N-acylated with an acetyl group and bearing a benzyl substituent at the C4 position, is fundamental to its function as a chiral auxiliary.[1] This specific stereochemistry allows for effective facial shielding of enolates, leading to high diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (4S)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one | [1] |

| CAS Number | 132836-66-9 | [1] |

| Molecular Formula | C₁₂H₁₃NO₃ | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 104-106 °C | |

| Optical Activity | [α]₂₀/D +110° (c = 1 in methanol) | |

| Solubility | Soluble in many organic solvents | General Knowledge |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of the corresponding chiral auxiliary, (S)-4-benzyl-2-oxazolidinone. This precursor is commercially available or can be synthesized from the amino acid L-phenylalanine. The subsequent acylation is a straightforward procedure.

Experimental Protocol: N-Acylation of (S)-4-benzyl-2-oxazolidinone

This protocol describes the acylation of (S)-4-benzyl-2-oxazolidinone using acetyl chloride and a base.

Materials:

-

(S)-4-benzyl-2-oxazolidinone (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)

-

Acetyl chloride (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (flame-dried, under an inert atmosphere of argon or nitrogen)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes to form the lithium salt.

-

Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application in Asymmetric Synthesis: The Evans Aldol Reaction

This compound and its analogues are extensively used as chiral auxiliaries in a variety of asymmetric transformations, most notably the Evans aldol reaction.[2] This reaction allows for the stereoselective formation of β-hydroxy carbonyl compounds, which are key building blocks in the synthesis of many natural products and pharmaceuticals.[2]

Principle of Stereocontrol

The high diastereoselectivity of the Evans aldol reaction is attributed to the formation of a rigid, six-membered, chair-like transition state. The bulky benzyl group at the C4 position of the oxazolidinone ring sterically shields one face of the enolate. This forces the aldehyde to approach from the less hindered face, leading to a predictable stereochemical outcome. The formation of a (Z)-enolate, typically mediated by a boron triflate and a hindered amine base, is crucial for achieving this high level of stereocontrol.[2]

Quantitative Data from a Representative Evans Aldol Reaction

The following table presents typical yields and diastereoselectivities for the boron-mediated aldol reaction of N-propionyl-(R)-4-benzyl-2-oxazolidinone (a close analogue of the title compound) with various aldehydes. These values highlight the high efficiency and stereocontrol of this methodology.

Table 2: Representative Data for the Evans Asymmetric Aldol Reaction [2]

| Aldehyde (R'CHO) | R' | Yield (%) | Diastereoselectivity (syn:anti) |

| Isobutyraldehyde | Isopropyl | ~85-95 | >98:2 |

| Benzaldehyde | Phenyl | ~80-90 | >98:2 |

| Propionaldehyde | Ethyl | ~85 | >95:5 |

| Acetaldehyde | Methyl | ~75-85 | >95:5 |

Note: Yields and diastereoselectivities are representative and can vary based on specific reaction conditions and scale.

Experimental Protocol: Evans Asymmetric Aldol Reaction

This protocol describes a general procedure for the boron-mediated aldol reaction of an N-acyl oxazolidinone with an aldehyde.

Materials:

-

N-acyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Dibutylboron triflate (Bu₂BOTf) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.2 eq)

-

Aldehyde (1.2 eq)

-

Phosphate buffer (pH 7)

-

Methanol

-

30% Hydrogen peroxide (H₂O₂)

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve the N-acyl-(S)-4-benzyl-2-oxazolidinone in anhydrous DCM and cool the solution to -78 °C.

-

Add DIPEA, followed by the dropwise addition of Bu₂BOTf. Stir the mixture at -78 °C for 30 minutes.

-

Add the aldehyde dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding phosphate buffer (pH 7), followed by methanol and 30% H₂O₂.

-

Stir the mixture vigorously for 1 hour at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the organic solvents.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude aldol adduct.

-

The chiral auxiliary can be cleaved to yield the desired chiral product (e.g., β-hydroxy acid, ester, or alcohol) and the recovered auxiliary can be recycled.[3]

Spectroscopic Data

The structure of this compound can be confirmed by standard spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Characteristic peaks for the benzyl and acetyl groups, as well as the protons on the oxazolidinone ring. | [1] |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the acetyl and oxazolidinone groups, the aromatic carbons of the benzyl group, and the aliphatic carbons. | [1] |

| FT-IR (cm⁻¹) | Strong carbonyl stretching vibrations for the amide and the cyclic carbamate. Aromatic C-H and C=C stretching bands. | [1] |

This guide provides a foundational understanding of this compound for its effective utilization in a research and development setting. Its predictable stereocontrol and the reliability of the associated synthetic protocols make it an invaluable tool in modern asymmetric synthesis.

References

Synthesis of (S)-3-Acetyl-4-benzyloxazolidin-2-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (S)-3-acetyl-4-benzyloxazolidin-2-one from (S)-4-benzyl-2-oxazolidinone, a cornerstone reaction in asymmetric synthesis. The utilization of Evans chiral auxiliaries, such as (S)-4-benzyl-2-oxazolidinone, provides a robust methodology for the stereocontrolled formation of carbon-carbon bonds, which is of paramount importance in the development of chiral drug candidates. This document provides a detailed experimental protocol, quantitative data, and visualizations to facilitate the successful execution of this synthetic transformation.

Reaction Principle and Stoichiometry

The synthesis of this compound is achieved through the N-acylation of (S)-4-benzyl-2-oxazolidinone. This reaction typically involves the deprotonation of the oxazolidinone nitrogen with a strong base, such as n-butyllithium (n-BuLi), to form a lithium amide intermediate. This nucleophilic intermediate then reacts with an acylating agent, in this case, acetyl chloride, to yield the desired N-acetylated product. The reaction is typically performed at low temperatures in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to ensure high yields and minimize side reactions.

A summary of the reactants and their properties is provided in Table 1.

| Compound Name | Structure | Molar Mass ( g/mol ) | Role |

| (S)-4-benzyl-2-oxazolidinone |  | 177.20 | Chiral Auxiliary |

| n-Butyllithium (n-BuLi) |  | 64.06 | Base |

| Acetyl chloride |  | 78.50 | Acylating Agent |

| Tetrahydrofuran (THF) |  | 72.11 | Solvent |

| This compound | 219.24 | Product |

Table 1: Reactants and Product Information

The following table outlines the typical stoichiometry used in this synthesis.

| Reactant | Molar Equivalents |

| (S)-4-benzyl-2-oxazolidinone | 1.0 |

| n-Butyllithium (n-BuLi) | 1.05 |

| Acetyl chloride | 1.1 |

Table 2: Stoichiometry of the Reaction

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

(S)-4-benzyl-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)

-

Acetyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or nitrogen gas for inert atmosphere

-

Dry ice/acetone bath

Equipment:

-

Flame-dried round-bottom flask with a magnetic stir bar

-

Rubber septum

-

Syringes and needles

-

Cannula

-

Graduated cylinder

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar is capped with a rubber septum and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).

-

Dissolution of the Chiral Auxiliary: (S)-4-benzyl-2-oxazolidinone (1.0 eq) is added to the flask, and the flask is purged again with inert gas. Anhydrous THF is then added via syringe to dissolve the solid.

-

Cooling and Deprotonation: The resulting solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via syringe over several minutes, ensuring the internal temperature does not rise significantly. The solution is then stirred at -78 °C for 30 minutes.

-

Acylation: Acetyl chloride (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 1 hour.

-

Warming and Quenching: The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Visualizing the Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the N-acetylation of (S)-4-benzyl-2-oxazolidinone.

Expected Results and Characterization

The successful synthesis will yield this compound as a white to off-white solid. The expected yield for this type of reaction is generally high, often exceeding 85%. The purity of the product can be assessed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 104-106 °C |

| Optical Rotation | [α]²⁰/D +110°, c = 1 in methanol |

Table 3: Physical and Chemical Properties of this compound

Spectroscopic data from ¹H and ¹³C NMR can be used to confirm the structure of the product. Key expected signals in the ¹H NMR spectrum include a singlet for the acetyl methyl group, multiplets for the aromatic protons of the benzyl group, and characteristic signals for the oxazolidinone ring protons.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from (S)-4-benzyl-2-oxazolidinone. By following the detailed experimental protocol and understanding the underlying chemical principles, researchers, scientists, and drug development professionals can confidently and efficiently perform this critical transformation in asymmetric synthesis. The provided quantitative data and visual aids are intended to support the practical application of this methodology in a laboratory setting.

(S)-3-Acetyl-4-benzyloxazolidin-2-one: A Technical Guide to its Role as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Acetyl-4-benzyloxazolidin-2-one is a cornerstone chiral auxiliary in modern organic synthesis, prized for its ability to induce stereoselectivity in a variety of chemical transformations. This guide provides a detailed overview of its mechanism of action, experimental protocols, and applications, with a focus on its role in asymmetric aldol reactions.

Introduction: The Concept of Chiral Auxiliaries

In the synthesis of chiral molecules, particularly for pharmaceutical applications, the precise control of stereochemistry is paramount. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to favor the formation of one stereoisomer over another.[1][2] Developed by David A. Evans, oxazolidinone-based auxiliaries, such as this compound, have become indispensable tools for achieving high levels of asymmetric induction.[1][3] The auxiliary is later removed and can often be recovered for reuse.[2][4]

Mechanism of Stereochemical Control in Aldol Reactions

The primary "mechanism of action" for this compound lies in its ability to create a sterically hindered environment that dictates the facial selectivity of enolate reactions.[3] This is particularly well-exemplified in the Evans aldol reaction.[5][6]

The key steps are:

-

Enolate Formation: The N-acetyl group is deprotonated at the α-carbon using a strong base, typically in the presence of a Lewis acid such as a boron triflate.[5] This "soft enolization" method selectively forms a Z-enolate.[2] The Lewis acid chelates with the two carbonyl oxygens of the N-acyloxazolidinone, creating a rigid six-membered ring structure.[2]

-

Stereodifferentiation: The bulky benzyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the planar enolate.[3] This steric hindrance forces an incoming electrophile, such as an aldehyde, to approach from the less hindered face.[3]

-

Transition State: The reaction proceeds through a highly organized, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[2] The stereochemistry of the final product is determined by the conformation of this transition state, which is influenced by the steric demands of the chiral auxiliary and the minimization of dipole interactions between the carbonyl groups.[5][6]

-

Formation of the Aldol Adduct: The nucleophilic attack of the enolate on the aldehyde results in the formation of a β-hydroxy carbonyl compound with two new stereocenters.[7] The stereochemical relationship between these centers is highly controlled, typically resulting in the syn aldol adduct.[5]

-

Auxiliary Cleavage: After the desired transformation, the chiral auxiliary is cleaved from the product. This can be achieved through various methods, such as hydrolysis with lithium hydroperoxide (LiOOH), reduction, or conversion to a Weinreb amide, to yield the desired chiral product and recover the auxiliary.[4][6]

Experimental Protocols

-

Materials:

-

This compound

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Di-n-butylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Aldehyde

-

Anhydrous solvent (e.g., diethyl ether or THF)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

-

Protocol:

-

Dissolve this compound in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add Bu₂BOTf, followed by the dropwise addition of Et₃N or DIPEA. Stir the mixture at -78 °C for 30-60 minutes to facilitate the formation of the boron enolate.

-

In a separate flask, dissolve the aldehyde in an anhydrous solvent and cool to -78 °C.

-

Slowly add the aldehyde solution to the enolate solution via cannula.

-

Stir the reaction mixture at -78 °C for a specified time (typically 1-4 hours), then allow it to warm to 0 °C or room temperature and stir for an additional period.

-

Quench the reaction by adding a suitable quenching solution.

-

Perform an aqueous workup to extract the product.

-

Purify the crude product by column chromatography.

-

Data Presentation

The efficacy of this compound as a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) of the product. High d.e. values indicate a strong preference for the formation of one diastereomer.

| Reaction Type | Electrophile | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e.) |

| Aldol Addition | Isobutyraldehyde | >99:1 | >98% |

| Aldol Addition | Benzaldehyde | >99:1 | >98% |

| Alkylation | Benzyl bromide | >97:3 | >94% |

Note: The specific ratios and excesses can vary depending on the exact reaction conditions and substrates used.

Visualization of the Mechanism

Caption: Workflow of an Evans asymmetric aldol reaction.

Caption: Mechanism of stereocontrol by the chiral auxiliary.

Applications in Drug Development

The ability to reliably synthesize enantiomerically pure compounds is crucial in drug development, as different stereoisomers can have vastly different pharmacological activities and toxicities. The use of this compound and other Evans auxiliaries has been instrumental in the total synthesis of numerous complex natural products and active pharmaceutical ingredients (APIs).[1][8] For instance, this methodology has been applied to the synthesis of antibiotics, anti-cancer agents, and other therapeutic compounds.[8][9] The robust and predictable nature of these reactions makes them suitable for large-scale synthesis in industrial settings.[5]

Conclusion

This compound is a powerful and versatile chiral auxiliary that provides excellent stereocontrol in a variety of asymmetric transformations, most notably the aldol reaction. Its mechanism relies on the formation of a rigid, chelated enolate and the steric influence of the benzyl substituent to direct the approach of electrophiles. The high diastereoselectivity, predictable outcomes, and the ability to recover the auxiliary make it an invaluable tool for researchers, scientists, and drug development professionals in the synthesis of complex, enantiomerically pure molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. connectsci.au [connectsci.au]

- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]

- 7. Aldol reaction - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the realm of pharmaceutical development where the biological activity of a molecule is often confined to a single enantiomer. Asymmetric synthesis, the art of selectively producing one stereoisomer over its mirror image, employs a variety of strategies. Among these, the use of chiral auxiliaries remains a robust, reliable, and highly predictable method for introducing stereocenters.[1][2][3]

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate.[2][3] This transient chiral element then directs a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.[2][3] Following the reaction, the auxiliary is cleaved from the product and can often be recovered and reused, making it a powerful tool in the synthetic chemist's arsenal.[1][2] This guide provides an in-depth exploration of the core principles, applications, and experimental methodologies of some of the most influential chiral auxiliaries in asymmetric synthesis.

The Fundamental Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The overarching strategy of employing a chiral auxiliary can be dissected into three distinct stages: attachment, diastereoselective reaction, and removal.

-

Attachment: The chiral auxiliary is covalently attached to a prochiral substrate.

-

Diastereoselective Reaction: The chiral auxiliary, through steric and/or electronic effects, directs an incoming reagent to one face of the substrate, resulting in the formation of one diastereomer in excess.

-

Removal: The chiral auxiliary is cleaved from the newly functionalized and stereochemically enriched product. The auxiliary can then ideally be recovered for future use.[1]

This methodology effectively converts the challenge of separating enantiomers into the more straightforward task of separating diastereomers, which possess distinct physical properties.[4]

General workflow of asymmetric synthesis using a chiral auxiliary.

Key Chiral Auxiliaries and Their Applications

Several classes of chiral auxiliaries have been developed, many of which are derived from the "chiral pool" of readily available natural products like amino acids and terpenes.[5] This section will delve into three of the most widely utilized families: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Myers' Pseudoephedrine Amides.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and extensively used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[2][6] These auxiliaries are typically synthesized from readily available amino alcohols, with L-valine and L-phenylalanine being common starting materials.[6]

The stereochemical outcome of reactions employing Evans' auxiliaries is dictated by the substituent at the 4-position of the oxazolidinone ring, which effectively shields one face of the enolate formed from the N-acyl derivative.[7]

Evans' auxiliaries are particularly renowned for their exceptional performance in aldol reactions. The formation of a (Z)-enolate using dibutylboron triflate and a tertiary amine base, followed by reaction with an aldehyde, proceeds through a highly organized, chair-like Zimmerman-Traxler transition state to afford the syn-aldol product with excellent diastereoselectivity.[2][3][7]

Workflow of an Evans' auxiliary-mediated syn-aldol reaction.

Quantitative Data for Evans' Aldol Reactions

| N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |

| Propionyl | Isobutyraldehyde | >99:1 | [8] |

| Propionyl | Benzaldehyde | >99:1 | [8] |

| Acetyl | Propionaldehyde | 95:5 | [9] |

| Butyryl | Acetaldehyde | 97:3 | [9] |

Oppolzer's Camphorsultams

Derived from naturally occurring camphor, Oppolzer's sultams are highly crystalline and stable chiral auxiliaries.[10] Their rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of transformations, including Diels-Alder reactions, conjugate additions, and alkylations.[10][11]

In Diels-Alder reactions, N-enoyl derivatives of Oppolzer's sultam serve as effective chiral dienophiles. The sultam moiety shields one face of the dienophile, directing the approach of the diene to the opposite face. Lewis acid catalysis is often employed to enhance both the rate and the stereoselectivity of the cycloaddition.

Quantitative Data for Oppolzer's Sultam in Diels-Alder Reactions

| Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Reference |

| N-Acryloyl | Cyclopentadiene | TiCl4 | >99:1 | [12] |

| N-Crotonoyl | Isoprene | Et2AlCl | 98:2 | [12] |

| N-Acryloyl | 1,3-Butadiene | EtAlCl2 | 97.4:2.5 | [12] |

Myers' Pseudoephedrine Amides

Andrew G. Myers developed a practical and highly efficient method for the asymmetric alkylation of enolates derived from N-acyl pseudoephedrine amides.[6][13] Both enantiomers of pseudoephedrine are inexpensive and readily available.[13] The resulting tertiary amides are often crystalline, facilitating purification.[14]

Deprotonation of the pseudoephedrine amide with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a configurationally stable enolate.[5][15] This enolate undergoes highly diastereoselective alkylation with a wide range of alkyl halides.[5][15] The stereochemical outcome is believed to be controlled by a chelated transition state where the lithium cation coordinates to both the enolate oxygen and the hydroxyl group of the auxiliary, and the electrophile approaches from the less sterically hindered face.[16]

Workflow for Myers' asymmetric alkylation.

Quantitative Data for Myers' Asymmetric Alkylation

| N-Acyl Group | Alkyl Halide | Diastereomeric Ratio | Yield (%) | Reference |

| Propionyl | Benzyl Bromide | ≥99:1 | 90 | [14] |

| Propionyl | Methyl Iodide | >40:1 | 88 | [4] |

| Phenylacetyl | Ethyl Iodide | >40:1 | 83 | [4] |

| Butyryl | n-Butyl Bromide | >40:1 | 70 | [4] |

Experimental Protocols

This section provides detailed experimental procedures for representative reactions using the discussed chiral auxiliaries.

Protocol for Evans' Asymmetric Aldol Reaction

This protocol is a generalized procedure for a dibutylboron triflate-mediated syn-aldol reaction.[8]

Materials:

-

N-Propionyl-(4S)-4-benzyl-2-oxazolidinone

-

Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂

-

Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Methanol

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation: To a flame-dried, argon-purged round-bottom flask, add the N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (approx. 0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath. Add DIPEA (1.2 eq) dropwise, followed by the slow, dropwise addition of Bu₂BOTf (1.1 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C.

-

Aldol Addition: To the freshly prepared boron enolate, add the aldehyde (1.2 eq) dropwise at -78 °C. Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Workup: Quench the reaction by adding methanol (5 mL per mmol of auxiliary), followed by a 2:1 mixture of methanol and 30% H₂O₂. Stir vigorously for 1 hour. Remove the organic solvent under reduced pressure. Add saturated aqueous NaHCO₃ and extract with CH₂Cl₂ (3 x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo. The crude aldol adduct can be purified by flash column chromatography.

Protocol for Oppolzer's Sultam-Mediated Diels-Alder Reaction

This protocol describes a general procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.[12]

Materials:

-

N-Acryloyl-(2R)-bornane-10,2-sultam

-

Diene (e.g., cyclopentadiene, freshly cracked)

-

Lewis Acid (e.g., TiCl₄, 1.0 M in CH₂Cl₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the N-acryloyl camphorsultam (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (approx. 0.2 M). Cool the solution to -78 °C.

-

Lewis Acid Addition and Cycloaddition: Add the Lewis acid (1.1 eq) dropwise to the solution at -78 °C and stir for 15 minutes. Then, add the diene (3.0 eq) dropwise. Stir the reaction at -78 °C for 3 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude cycloadduct can be purified by flash column chromatography or recrystallization.

Protocol for Myers' Asymmetric Alkylation

This protocol outlines the diastereoselective alkylation of a pseudoephedrine amide.[5][14]

Materials:

-

(1S,2S)-Pseudoephedrine propionamide

-

Anhydrous lithium chloride (LiCl)

-

Diisopropylamine (freshly distilled)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Enolate Formation: To a flame-dried, argon-purged round-bottom flask, add anhydrous LiCl (6.0 eq) and anhydrous THF. Cool to -78 °C. Add diisopropylamine (2.25 eq), followed by the dropwise addition of n-BuLi (2.1 eq). Stir for 15 minutes at -78 °C. To this LDA/LiCl solution, add a solution of the pseudoephedrine amide (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir the mixture at -78 °C for 1 hour, then at 0 °C for 15 minutes, and finally at room temperature for 5 minutes. Re-cool the enolate solution to 0 °C.

-

Alkylation: Add the alkyl halide (1.5 eq) dropwise to the enolate solution at 0 °C. Stir at 0 °C for 2-4 hours, or until the reaction is complete by TLC analysis.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Warm the mixture to room temperature and extract with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Removal of Chiral Auxiliaries

A crucial step in this synthetic strategy is the efficient and non-destructive cleavage of the chiral auxiliary to unveil the desired product. The conditions for removal are specific to the type of auxiliary used.

Common cleavage methods for different chiral auxiliaries.

Experimental Protocol for Removal of an Evans' Auxiliary

This protocol describes the hydrolytic cleavage of an N-acyl oxazolidinone to the corresponding carboxylic acid.[8][17]

Materials:

-

N-Acyl oxazolidinone adduct

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 4:1 mixture of THF and water (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

-

Cleavage: Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq). Stir the mixture vigorously at 0 °C for 2 hours.

-

Workup: Quench the reaction by adding saturated aqueous Na₂SO₃. Remove the THF under reduced pressure. Extract the aqueous layer with diethyl ether (3 x) to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the carboxylic acid product with diethyl ether or ethyl acetate (3 x). Dry the combined organic layers of the product over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.

Experimental Protocol for Recovery of the Pseudoephedrine Auxiliary

This protocol details the recovery of the pseudoephedrine auxiliary after acidic hydrolysis of the amide.[1]

Materials:

-

Aqueous layer from the acidic workup of the Myers' alkylation

-

6 M Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Basification: To the acidic aqueous layer containing the protonated pseudoephedrine, add 6 M NaOH with cooling until the pH is >12.

-

Extraction: Extract the basified aqueous layer with CH₂Cl₂ (3-5 x).

-

Isolation: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the recovered pseudoephedrine auxiliary, which can often be reused without further purification. A recovery yield of >95% is typical.[1]

Conclusion

Chiral auxiliaries continue to be indispensable tools in asymmetric synthesis, providing a reliable and predictable means of controlling stereochemistry.[1][2] Their versatility, high levels of induction, and the often straightforward separation of diastereomeric products make them a method of choice, particularly in the early stages of drug discovery and complex molecule synthesis.[15][18] The ability to cleave and recycle the auxiliary adds to the practicality and cost-effectiveness of this approach. A thorough understanding of the principles, applications, and experimental nuances of different chiral auxiliaries, as detailed in this guide, is essential for any researcher aiming to synthesize enantiomerically pure molecules with precision and efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. synarchive.com [synarchive.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Camphorsultam - Wikipedia [en.wikipedia.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemtube3d.com [chemtube3d.com]

The Cornerstone of Asymmetric Synthesis: An In-depth Technical Guide to Evans Auxiliaries

For researchers, scientists, and professionals in drug development, Evans auxiliaries represent a powerful and reliable tool for controlling stereochemistry in carbon-carbon bond-forming reactions. Developed by David A. Evans and his colleagues, these chiral oxazolidinones have become indispensable in the synthesis of complex, stereochemically defined molecules, including a wide array of pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the core principles of Evans auxiliaries, from their mechanism of stereocontrol to detailed experimental protocols and quantitative data on their performance.

Core Principles and Mechanism of Stereocontrol

The remarkable stereodirecting power of Evans auxiliaries stems from their ability to create a rigid and predictable chiral environment around a prochiral enolate. The process can be broken down into three key stages: attachment of the auxiliary, the diastereoselective carbon-carbon bond-forming reaction, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.

The mechanism of stereocontrol is primarily driven by steric hindrance. The bulky substituent at the C4 position of the oxazolidinone ring (derived from a chiral amino acid like valine or phenylalanine) effectively shields one face of the enolate. The formation of a chelated Z-enolate is crucial, as it locks the conformation of the N-acyl group. This forces the incoming electrophile to approach from the less sterically encumbered face, leading to a highly predictable stereochemical outcome.[1] In the case of aldol reactions, the stereoselectivity is often rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[1][2]

Quantitative Performance of Evans Auxiliaries

The efficacy of Evans auxiliaries is demonstrated by the consistently high diastereoselectivities achieved in various reactions. The following tables summarize representative quantitative data for asymmetric alkylation and aldol reactions.

Table 1: Diastereoselective Alkylation of N-Acyloxazolidinones [3]

| N-Acyl Group | Electrophile | Base | Yield (%) | Diastereomeric Ratio |

| Propionyl | Benzyl bromide | LDA | 91 | >99:1 |

| Propionyl | Allyl iodide | NaN(TMS)₂ | 85 | 98:2[4] |

| Acetyl | Methyl iodide | LDA | 80-95 | >95:5 |

| Phenylacetyl | Ethyl iodide | LDA | 90 | >99:1 |

Table 2: Diastereoselective Aldol Reactions with Evans Auxiliaries [5][6]

| N-Acyl Group | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Propionyl | Isobutyraldehyde | Bu₂BOTf | 85 | >99:1 |

| Propionyl | Benzaldehyde | Bu₂BOTf | 89 | >99:1 |

| Acetyl | Propionaldehyde | TiCl₄ | 82 | 95:5 |

| Butyryl | Acetaldehyde | Bu₂BOTf | 88 | >98:2 |

Detailed Experimental Protocols

The following are detailed methodologies for the key steps in a typical asymmetric alkylation sequence using an Evans auxiliary.

Protocol 1: N-Acylation of the Chiral Oxazolidinone

This procedure describes the attachment of the acyl group to the Evans auxiliary.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Propionyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution, followed by the dropwise addition of propionyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

This protocol details the formation of the enolate and its subsequent reaction with an electrophile.

Materials:

-

N-Propionyloxazolidinone (from Protocol 1)

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaN(TMS)₂)

-

Benzyl bromide (or other suitable electrophile)

-

Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Syringes for transfer of reagents

Procedure:

-

Dissolve the N-propionyloxazolidinone in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA or NaN(TMS)₂ dropwise to the reaction mixture and stir for 30-60 minutes to ensure complete enolate formation.[4]

-

Add the electrophile (e.g., benzyl bromide) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature, and then add water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The product can be purified by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This procedure describes the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

-

Alkylated N-acyloxazolidinone (from Protocol 2)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Tetrahydrofuran (THF)

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve the alkylated N-acyloxazolidinone in a mixture of THF and water in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add an aqueous solution of lithium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide.[7]

-

Stir the reaction mixture vigorously at 0 °C for 1-3 hours.

-

Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

The chiral auxiliary can be recovered by extraction with an organic solvent.

-

Acidify the remaining aqueous layer with an acid (e.g., 1M HCl) to a pH of approximately 2.

-

Extract the desired carboxylic acid with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford the enantiomerically enriched carboxylic acid.

Visualizing Core Concepts

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the application of Evans auxiliaries.

Caption: Experimental workflow for an Evans asymmetric alkylation.

Caption: Mechanism of stereocontrol in Evans asymmetric synthesis.

Caption: Common Evans auxiliaries derived from amino acids.

References

Stereoselective Control with Oxazolidinones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of oxazolidinone chiral auxiliaries in stereoselective synthesis. Oxazolidinones, particularly the class developed by David A. Evans, have become indispensable tools in modern organic chemistry for the reliable and predictable installation of chirality.[1] This document details the underlying mechanisms of stereocontrol, provides a compilation of quantitative data for key transformations, and offers detailed experimental protocols for their application.

Core Principles of Stereoselective Control

The efficacy of oxazolidinone auxiliaries in directing stereoselective reactions stems from their rigid heterocyclic structure, which, upon N-acylation, creates a sterically biased environment. The substituent at the C4 position of the oxazolidinone ring plays a crucial role in shielding one face of the enolate derived from the acyl group. This steric hindrance directs the approach of an incoming electrophile to the less hindered face, resulting in a high degree of diastereoselectivity.[2]

The formation of a chelated intermediate, often involving a Lewis acid, further rigidifies the transition state, enhancing the facial discrimination and leading to predictable stereochemical outcomes. The (Z)-enolate, which is preferentially formed, adopts a conformation where the substituent on the chiral auxiliary effectively blocks one trajectory of electrophilic attack.

Key Applications and Data Presentation

Oxazolidinones are widely employed in a variety of stereoselective transformations, most notably in asymmetric alkylation and aldol reactions. The following tables summarize the quantitative outcomes for these key reactions under various conditions.

Asymmetric Alkylation of N-Acyloxazolidinones

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a robust method for the enantioselective synthesis of α-substituted carboxylic acids. The high levels of diastereoselectivity are consistently achieved with a range of electrophiles.

Table 1: Diastereoselective Alkylation of N-Propionyloxazolidinones

| Chiral Auxiliary (R) | Electrophile (R'-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| Isopropyl | Benzyl bromide | LDA | >99:1 | 80-95 |

| Benzyl | Benzyl bromide | LDA | >99:1 | 80-95 |

| Isopropyl | Methyl iodide | NaHMDS | 95:5 | 90-98 |

| Benzyl | Methyl iodide | NaHMDS | 97:3 | 90-98 |

| Isopropyl | Allyl iodide | NaHMDS | 98:2 | 90 |

| Benzyl | Isopropyl iodide | NaHMDS | 96:4 | 75 |

Asymmetric Aldol Reactions

The aldol reaction, a powerful tool for carbon-carbon bond formation, can be rendered highly stereoselective through the use of N-acyloxazolidinones. The reaction typically proceeds via a chair-like transition state to furnish the syn-aldol adduct with excellent diastereoselectivity.

Table 2: Diastereoselective Aldol Reaction of N-Propionyloxazolidinones with Aldehydes

| Chiral Auxiliary (R) | Aldehyde (R'CHO) | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isopropyl | Isobutyraldehyde | Bu₂BOTf | >99:1 | 80-90 |

| Benzyl | Isobutyraldehyde | Bu₂BOTf | >99:1 | 85-95 |

| Isopropyl | Benzaldehyde | Bu₂BOTf | 98:2 | 80-90 |

| Benzyl | Benzaldehyde | Bu₂BOTf | 99:1 | 85-95 |

| Isopropyl | Acetaldehyde | TiCl₄ | 95:5 | 70-80 |

| Benzyl | Propionaldehyde | Sn(OTf)₂ | 97:3 | 80-88 |

Mechanistic Insights and Visualizations

The stereochemical outcome of these reactions can be rationalized by considering the transition state geometries. The following diagrams, generated using the DOT language, illustrate the key interactions that govern the stereoselective pathways.

Asymmetric Alkylation Workflow

The general workflow for an asymmetric alkylation using an Evans oxazolidinone auxiliary involves three key steps: N-acylation, diastereoselective alkylation, and cleavage of the auxiliary.

Caption: General workflow for asymmetric alkylation.

Transition State for Asymmetric Alkylation

The stereoselectivity in the alkylation step is dictated by the chelated (Z)-enolate transition state. The substituent on the oxazolidinone effectively blocks one face of the enolate.

Caption: Alkylation transition state model.

Transition State for Asymmetric Aldol Reaction

In the boron-mediated aldol reaction, a chair-like Zimmerman-Traxler transition state is proposed. The stereochemistry is controlled by the orientation of the substituents on the six-membered ring.

Caption: Aldol reaction transition state.

Experimental Protocols

The following sections provide detailed, representative experimental procedures for the key steps in the application of oxazolidinone chiral auxiliaries.

General Procedure for N-Acylation of an Oxazolidinone

This procedure describes a common method for the acylation of an Evans oxazolidinone.

-

Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), propionyl chloride (1.2 eq), triethylamine (1.5 eq), dichloromethane (DCM, anhydrous).

-

Procedure: a. To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine. b. Add propionyl chloride dropwise to the stirred solution. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. e. Separate the organic layer, and extract the aqueous layer with DCM. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. g. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the N-propionyloxazolidinone.

General Procedure for Diastereoselective Alkylation

This protocol outlines the alkylation of an N-acyloxazolidinone.

-

Materials: N-propionyloxazolidinone (1.0 eq), lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution), benzyl bromide (1.2 eq), tetrahydrofuran (THF, anhydrous).

-

Procedure: a. Dissolve the N-propionyloxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. b. Add the LDA solution dropwise and stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation. c. Add benzyl bromide dropwise to the enolate solution. d. Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. e. Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride. f. Allow the mixture to warm to room temperature and extract with ethyl acetate. g. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the product by flash chromatography to separate the diastereomers and obtain the desired alkylated product.

General Procedure for Diastereoselective Aldol Reaction

This procedure details a boron-mediated aldol reaction.

-

Materials: N-propionyloxazolidinone (1.0 eq), di-n-butylboron triflate (Bu₂BOTf, 1.1 eq), diisopropylethylamine (DIPEA, 1.2 eq), isobutyraldehyde (1.2 eq), dichloromethane (DCM, anhydrous).

-

Procedure: a. Dissolve the N-propionyloxazolidinone in anhydrous DCM and cool to 0 °C under an inert atmosphere. b. Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA. Stir the mixture at 0 °C for 30 minutes. c. Cool the reaction mixture to -78 °C and add isobutyraldehyde dropwise. d. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour. e. Quench the reaction by adding a pH 7 phosphate buffer. f. Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. g. Purify the crude product via flash column chromatography to yield the syn-aldol adduct.

General Procedures for Auxiliary Cleavage

The chiral auxiliary can be removed under various conditions to provide different functional groups.

-

Materials: N-acyloxazolidinone (1.0 eq), 30% hydrogen peroxide (4.0 eq), lithium hydroxide (2.0 eq), THF/water (3:1).

-

Procedure: a. Dissolve the N-acyloxazolidinone in a 3:1 mixture of THF and water, and cool to 0 °C. b. Add the 30% aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide. c. Stir the reaction at 0 °C for 1-2 hours. d. Quench the reaction with an aqueous solution of sodium sulfite. e. Acidify the mixture with HCl (1 M) and extract with ethyl acetate. f. The aqueous layer contains the recovered auxiliary, which can be extracted with DCM. The combined organic extracts from the ethyl acetate extraction contain the carboxylic acid.

-

Materials: N-acyloxazolidinone (1.0 eq), lithium borohydride (2.0 eq), THF (anhydrous).

-

Procedure: a. Dissolve the N-acyloxazolidinone in anhydrous THF and cool to 0 °C. b. Add lithium borohydride portion-wise. c. Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. d. Carefully quench the reaction by the slow addition of water at 0 °C. e. Extract the mixture with ethyl acetate. The combined organic layers contain the primary alcohol and the recovered auxiliary, which can be separated by chromatography.

Conclusion

Oxazolidinone chiral auxiliaries represent a powerful and reliable method for the stereoselective synthesis of chiral molecules. Their versatility in a range of C-C bond-forming reactions, coupled with the high diastereoselectivities and predictable outcomes, has solidified their importance in both academic research and industrial drug development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists engaged in the art of asymmetric synthesis.

References

Technical Guide: Solubility Profile of (S)-3-Acetyl-4-benzyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of (S)-3-Acetyl-4-benzyloxazolidin-2-one, a widely used chiral auxiliary in asymmetric synthesis. A thorough understanding of a compound's solubility is critical for its application in various experimental and developmental contexts, including reaction optimization, purification, and formulation. This document provides a summary of available solubility data, detailed experimental protocols for its determination, and a visual representation of a standard solubility testing workflow.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents or aqueous systems at various temperatures. Safety Data Sheets (SDS) for this compound and its analogs typically state "no data available" or "no information available" regarding solubility.[1][2][3][4]

To facilitate future research and provide a clear overview of the current knowledge gap, the following table summarizes the lack of available data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | No data available |

| Methanol | 25 | No data available |

| Ethanol | 25 | No data available |

| Isopropanol | 25 | No data available |

| Acetone | 25 | No data available |

| Ethyl Acetate | 25 | No data available |

| Dichloromethane | 25 | No data available |

| Toluene | 25 | No data available |

| Hexane | 25 | No data available |

| Acetonitrile | 25 | No data available |

| Tetrahydrofuran (THF) | 25 | No data available |

| Dimethylformamide (DMF) | 25 | No data available |

| Dimethyl Sulfoxide (DMSO) | 25 | No data available |

Given the absence of published data, experimental determination is necessary to establish the solubility profile of this compound. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid compound are the gravimetric method and the UV/Vis spectroscopic method.

Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental technique that involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solute by weighing the residue after solvent evaporation.[5][6][7]

Materials:

-

This compound